5-oxo-5H-iMidazo[2,1-b]pyrido[3,2-e][1,3]thiazine-3-carboxylic acid
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Overview
Description
5-oxo-5H-iMidazo[2,1-b]pyrido[3,2-e][1,3]thiazine-3-carboxylic acid is a heterocyclic compound containing nitrogen, sulfur, and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-5H-iMidazo[2,1-b]pyrido[3,2-e][1,3]thiazine-3-carboxylic acid typically involves the construction of the imidazo[2,1-b]thiazine scaffold. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a copper(I)-catalyzed cascade bicyclization of o-alkynylphenyl isothiocyanates with ethyl (E)-2-(benzylideneamino)acetates has been reported .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-oxo-5H-iMidazo[2,1-b]pyrido[3,2-e][1,3]thiazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield hydrogenated analogs of the compound.
Substitution: Various substitution reactions can be performed, particularly on the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrogenated derivatives.
Scientific Research Applications
5-oxo-5H-iMidazo[2,1-b]pyrido[3,2-e][1,3]thiazine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-oxo-5H-iMidazo[2,1-b]pyrido[3,2-e][1,3]thiazine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, some derivatives have been identified as inhibitors of enzymes like factor IXa and receptors such as GPR18 and GPR55 . These interactions can modulate various biological pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2-nitroimidazo[2,1-b]thiazine: Known for its metabolic stability and cell permeability.
Benzimidazo[2,1-b]thiazine: Identified as an inhibitor of factor IXa.
Fluorine-containing derivatives: Characterized by antituberculosis activity against Mycobacterium tuberculosis H37Rv.
Uniqueness
5-oxo-5H-iMidazo[2,1-b]pyrido[3,2-e][1,3]thiazine-3-carboxylic acid stands out due to its unique structural features and the diverse range of biological activities exhibited by its derivatives
Properties
Molecular Formula |
C10H5N3O3S |
---|---|
Molecular Weight |
247.23 g/mol |
IUPAC Name |
8-oxo-2-thia-4,7,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10,12-pentaene-6-carboxylic acid |
InChI |
InChI=1S/C10H5N3O3S/c14-8-5-2-1-3-11-7(5)17-10-12-4-6(9(15)16)13(8)10/h1-4H,(H,15,16) |
InChI Key |
NYMICGGTSMCPKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)SC3=NC=C(N3C2=O)C(=O)O |
Origin of Product |
United States |
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